molecular formula C5H3BBrCl2NO2 B6343583 6-Bromo-2,3-dichloropyridine-4-boronic acid CAS No. 2121514-12-1

6-Bromo-2,3-dichloropyridine-4-boronic acid

Cat. No.: B6343583
CAS No.: 2121514-12-1
M. Wt: 270.70 g/mol
InChI Key: FSCZKKSDEKZYJT-UHFFFAOYSA-N
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Description

Product Name: 6-Bromo-2,3-dichloropyridine-4-boronic Acid : 2121514-12-1 Molecular Formula: C 5 H 3 BBrCl 2 NO 2 Molecular Weight: 270.70 g/mol this compound is a multifunctional heteroaromatic building block designed for advanced synthetic chemistry applications. Its structure incorporates three distinct halogen substituents (bromine and two chlorines) alongside a boronic acid functional group, making it a versatile intermediate for constructing complex molecules . Boronic acids are pivotal in modern organic synthesis, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is a cornerstone method for forming carbon-carbon bonds in the development of active pharmaceutical ingredients and organic materials . The presence of multiple reactive sites on this pyridine core allows for selective, sequential functionalization, offering researchers a powerful tool for creating diverse compound libraries. Handling and Safety: This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Properties

IUPAC Name

(6-bromo-2,3-dichloropyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BBrCl2NO2/c7-3-1-2(6(11)12)4(8)5(9)10-3/h1,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCZKKSDEKZYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1Cl)Cl)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BBrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222961
Record name Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-12-1
Record name Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dichloropyridine-4-boronic acid typically involves the bromination and chlorination of pyridine derivatives followed by the introduction of the boronic acid group. One common method involves the bromination of 2,3-dichloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromo-2,3-dichloropyridine is then subjected to borylation using a boronic acid derivative under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts to facilitate the bromination, chlorination, and borylation steps .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dichloropyridine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Organic Synthesis

6-Bromo-2,3-dichloropyridine-4-boronic acid is primarily utilized as a building block in organic synthesis. It plays a crucial role in Suzuki-Miyaura cross-coupling reactions , which are fundamental for forming carbon-carbon bonds. This reaction allows for the construction of complex organic molecules that are essential in pharmaceuticals and agrochemicals.

Reaction TypeKey Features
Suzuki-Miyaura CouplingForms biaryl compounds; requires palladium catalysts and bases; typically conducted under inert atmospheres.

Medicinal Chemistry

The compound serves as a precursor for synthesizing various biologically active molecules. Its derivatives have been investigated for potential therapeutic applications, including:

  • Anticancer Agents : Compounds derived from this boronic acid have shown promise in targeting specific cancer pathways.
  • Antimicrobial Agents : The synthesis of novel antibiotics leveraging this compound is an ongoing area of research .

Material Science

In material science, this compound is employed in the production of advanced materials such as:

  • Organic Semiconductors : The compound's unique electronic properties make it suitable for developing organic electronic devices.
  • Polymers : It is used in synthesizing polymers with tailored properties for specific applications .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

  • Development of Anticancer Drugs :
    • A study demonstrated the synthesis of derivatives that exhibit potent activity against ALK-positive non-small cell lung cancer cells, showcasing the compound's application in drug development .
  • Biaryl Synthesis :
    • Research indicated successful coupling reactions leading to biaryl products that serve as intermediates for pharmaceuticals, emphasizing its utility in medicinal chemistry .
  • Material Innovations :
    • Investigations into organic semiconductors revealed that incorporating this boronic acid into polymer matrices significantly improved charge transport properties, making it valuable for electronic applications .

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dichloropyridine-4-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Boronic Acids

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Reactivity Notes
6-Bromo-2,3-dichloropyridine-4-boronic acid C₅H₃BBrCl₂NO₂ 270.70 Not available Br (C6), Cl (C2, C3), -B(OH)₂ (C4) High steric/electronic effects due to three halogens .
2,3-Dichloropyridine-4-boronic acid C₅H₄BCl₂NO₂ 191.80 951677-39-7 Cl (C2, C3), -B(OH)₂ (C4) Less steric hindrance; used in coupling reactions .
6-Bromo-2,4-dimethylpyridine-3-boronic acid C₇H₉BBrNO₂ 229.87 1072944-23-0 Br (C6), CH₃ (C2, C4) Methyl groups enhance solubility; lower halogen reactivity .
(6-Chloropyridin-3-yl)boronic acid C₅H₄BClNO₂ 173.36 444120-91-6 Cl (C6), -B(OH)₂ (C3) Moderate reactivity; single halogen substitution .

Key Findings :

  • Steric Hindrance : The 2,3-dichloro substitution creates steric challenges, reducing accessibility of the boronic acid group for cross-coupling .

Phenyl-Based Boronic Acids

Table 2: Comparison with Phenyl Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 289.28 1451392-86-1 Br (C6), Cl (C2, C3) Flame retardants; environmental persistence .
2,3-Dichlorophenylboronic acid C₆H₅BCl₂O₂ 190.82 151169-74-3 Cl (C2, C3) Intermediate in agrochemical synthesis .
6-Bromo-2,3-difluorophenylboronic acid C₆H₄BBrF₂O₂ 253.81 63577-4 Br (C6), F (C2, C3) Enhanced metabolic stability in drug candidates .

Key Findings :

  • Environmental Impact : Brominated phenyl boronic acids (e.g., 6-bromo-2,3-dichlorophenylboronic acid) are environmentally persistent pollutants with bioaccumulation risks .
  • Fluorine Substitution : Fluorine analogs exhibit improved pharmacokinetic profiles due to increased stability and lipophilicity .

Antimicrobial Activity

Halogenated pyridine derivatives, such as 6-bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide, demonstrate potent antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli). This suggests that this compound could be modified for similar applications .

Serotonin Receptor Binding

Bromo-chloro substituted alkaloids (e.g., 6-bromoaplysinopsin) show high affinity for 5-HT2C receptors (Ki = 0.3 µM).

Environmental Concerns

Brominated compounds like 6-bromo-2,4,5-trichlorophenol (BrTriClP) are persistent toxins, highlighting the need for careful disposal of halogenated boronic acids .

Biological Activity

6-Bromo-2,3-dichloropyridine-4-boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including drug design and development.

  • Molecular Formula : C5_5H3_3BBrCl2_2NO2_2
  • Molecular Weight : 270.70 g/mol
  • CAS Number : Not available
  • Purity : Specifications vary depending on the supplier.

Biological Activities

The biological activities of this compound have been explored in several studies, revealing its potential as an anticancer agent, antibacterial compound, and inhibitor of specific enzymes.

1. Anticancer Activity

Studies have shown that boronic acids can act as proteasome inhibitors, which are crucial for cancer cell proliferation. For example:

  • Mechanism of Action : The compound inhibits the proteasome pathway, leading to the accumulation of pro-apoptotic factors in cancer cells. This results in cell cycle arrest and apoptosis.
  • Case Study : In vitro studies demonstrated that compounds similar to this compound exhibit IC50_{50} values in the nanomolar range against various cancer cell lines, suggesting significant anticancer potential .

2. Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties:

  • Target Organisms : Compounds like this compound have shown efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa.
  • Mechanism : The compound disrupts biofilm formation and inhibits bacterial growth through interference with bacterial metabolic pathways .

3. Enzyme Inhibition

The compound has been studied as an inhibitor of various enzymes:

  • Enzyme Targets : It has shown promise as an inhibitor of autotaxin (ATX), an enzyme involved in lysophosphatidic acid production, which is implicated in cancer metastasis.
  • Research Findings : SAR (Structure-Activity Relationship) studies indicate that modifications to the boronic acid moiety enhance its inhibitory activity against ATX .

Table 1: Biological Activities of this compound

Activity TypeTargetMechanism of ActionReference
AnticancerCancer Cell LinesProteasome inhibition leading to apoptosis
AntibacterialPseudomonas aeruginosaDisruption of biofilm formation
Enzyme InhibitionAutotaxinInhibition of lysophosphatidic acid production

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-2,3-dichloropyridine-4-boronic acid?

The synthesis typically involves halogenation followed by borylation. A general approach includes:

  • Halogenation : Introducing bromine and chlorine substituents via electrophilic substitution or metal-catalyzed cross-coupling reactions.
  • Borylation : Using trialkyl borates (e.g., tri-n-butylborate) with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. Palladium catalysts (e.g., Pd(dppf)Cl₂) are often employed to enhance efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and boronic acid functionality. For example, the boronic acid proton appears as a broad singlet near δ 8.0–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ≈ 263.3 for C₅H₃BBrCl₂NO₂).
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >97% purity, as per industry standards .

Q. What are the primary applications of this compound in organic synthesis?

  • Suzuki-Miyaura Coupling : Forms biaryl structures for pharmaceuticals (e.g., kinase inhibitors) by coupling with aryl halides .
  • Directed C–H Functionalization : The boronic acid group directs regioselective functionalization (e.g., hydroxylation or amination) .

Advanced Research Questions

Q. How do the bromine and chlorine substituents influence reactivity in cross-coupling reactions?

  • Electron-Withdrawing Effects : Bromine and chlorine reduce electron density at the pyridine ring, stabilizing intermediates in Suzuki couplings but may slow transmetalation.
  • Steric Hindrance : The 2,3-dichloro substitution can hinder catalyst access, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

Q. What strategies optimize Suzuki-Miyaura couplings with this boronic acid?

  • Catalyst Selection : Pd(OAc)₂ with XPhos ligands improves yields for sterically hindered substrates.
  • Solvent Systems : Mixed solvents (e.g., THF/H₂O, 3:1) enhance solubility and reduce boronic acid protodeboronation.
  • Reaction Monitoring : In situ ¹¹B NMR tracks boronic acid consumption to optimize reaction time .

Q. How can researchers address contradictions in reported synthetic yields (e.g., 70–90%)?

  • Parameter Variation : Test catalyst loading (1–5 mol%), base (K₂CO₃ vs. CsF), and solvent polarity.
  • Side-Reaction Analysis : Protodeboronation or homocoupling may occur under acidic or oxygen-rich conditions. Use degassed solvents and inert atmospheres to mitigate .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Storage : Store at 0–6°C in amber vials under argon to minimize moisture absorption and oxidative deboronation .
  • Handling : Use anhydrous solvents (e.g., THF) and gloveboxes for air-sensitive reactions.

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